1H,1H,5H-Octafluoropentyl methacrylate

Catalog No.
S567637
CAS No.
355-93-1
M.F
C9H8F8O2
M. Wt
300.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,1H,5H-Octafluoropentyl methacrylate

CAS Number

355-93-1

Product Name

1H,1H,5H-Octafluoropentyl methacrylate

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate

Molecular Formula

C9H8F8O2

Molecular Weight

300.15 g/mol

InChI

InChI=1S/C9H8F8O2/c1-4(2)5(18)19-3-7(12,13)9(16,17)8(14,15)6(10)11/h6H,1,3H2,2H3

InChI Key

ZNJXRXXJPIFFAO-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Synonyms

octafluoropentyl methacrylate polymer

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Low Refractive Index Materials:

  • OFMA is known for its exceptionally low refractive index (RI), making it valuable for creating optical materials with specific light manipulation properties. PubChem, National Institutes of Health:
  • Researchers utilize OFMA in the development of low-RI polymers for various applications, including:
    • Anti-reflective coatings for lenses and optical devices Polysciences, Inc.:
    • Optical waveguides for efficient light transmission ScienceDirect, "Low refractive index polymers: Materials for photonic applications" by Jin Woo Kang et al.:

Surface Modification and Functional Materials:

  • OFMA's fluorinated structure makes it useful for modifying surfaces and creating functional materials with specific properties.
  • Research explores its potential applications in:
    • Superhydrophobic and oleophobic surfaces, exhibiting water and oil repellency Royal Society of Chemistry, "Superhydrophobic and oleophobic surfaces prepared from hyperbranched fluorinated polymers" by Ting Li et al.:
    • Biocompatible materials for medical devices due to its low friction and non-fouling properties Wiley Online Library, "Biocompatible and Antifouling Poly(1H,1H,5H-Octafluoropentyl Acrylate) Brushes Prepared by Surface-Initiated Atom Transfer Radical Polymerization" by Yuhan Xiao et al.:

1H,1H,5H-Octafluoropentyl methacrylate is a fluorinated compound with the chemical formula C9H8F8O2 and a molecular weight of approximately 300.1458 g/mol. It is classified as an ester of methacrylic acid and is known for its unique properties due to the presence of fluorine atoms in its structure. The compound is also recognized by its CAS Registry Number 355-93-1 and has several synonyms, including 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester .

This compound is characterized by a clear to almost colorless liquid form and exhibits high stability and low surface energy properties, making it suitable for various applications in materials science and chemistry .

  • Limited data available: Information on the specific hazards of OFMA is limited. However, due to the presence of fluorine atoms, it is recommended to handle OFMA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Potential hazards: As with many fluorinated compounds, OFMA may be irritating to the skin, eyes, and respiratory system. It is also advisable to avoid contact with open flames or hot surfaces due to potential for decomposition and release of toxic fumes.
Typical of methacrylates. These include:

  • Polymerization: The compound can undergo free radical polymerization to form polymers that exhibit enhanced thermal stability and chemical resistance due to the fluorinated side chains.
  • Esterification: It can react with alcohols to form esters, which may be useful in synthesizing more complex fluorinated compounds.
  • Hydrolysis: Under certain conditions, it may hydrolyze to release methacrylic acid and octafluoropentanol.

These reactions highlight the compound's versatility in synthetic chemistry and materials science .

The biological activity of 1H,1H,5H-Octafluoropentyl methacrylate has been studied primarily in terms of its environmental impact rather than direct biological effects on human health. It has been noted for its potential toxicity to aquatic organisms, indicating that it may pose environmental risks if released into water bodies . The compound's high bioaccumulation potential (LogKOW = 4.4724) suggests that it can persist in biological systems and may lead to long-term ecological effects .

1H,1H,5H-Octafluoropentyl methacrylate can be synthesized through several methods:

  • Fluorination of Methacrylate Precursors: Starting from non-fluorinated methacrylic compounds, fluorination can be achieved using various fluorinating agents under controlled conditions.
  • Direct Esterification: Combining octafluoropentanol with methacrylic acid in the presence of a catalyst can yield the desired ester.
  • Free Radical Polymerization: This method involves initiating polymerization reactions with appropriate initiators that can also incorporate fluorinated monomers into the polymer chain.

These methods allow for the production of this compound with varying degrees of purity and functionalization .

1H,1H,5H-Octafluoropentyl methacrylate finds applications across various fields:

  • Coatings: Its low surface energy makes it ideal for use in non-stick coatings and protective films.
  • Adhesives: The compound's chemical resistance enhances the performance of adhesives used in harsh environments.
  • Biomedical

Interaction studies involving 1H,1H,5H-Octafluoropentyl methacrylate primarily focus on its behavior in environmental systems and its interactions with biological organisms. Research indicates that this compound can adsorb onto various surfaces and may interact with other organic compounds in aquatic environments. Its persistence raises concerns about potential bioaccumulation and toxicity in ecosystems .

Several compounds share structural similarities with 1H,1H,5H-Octafluoropentyl methacrylate. Here are some notable comparisons:

Compound NameFormulaUnique Features
1H,1H-Pentafluoropropyl methacrylateC8H7F5O2Lower fluorine content; used for similar applications but less hydrophobic.
Perfluorohexyl methacrylateC13H11F13O2Higher molecular weight; exhibits greater hydrophobicity and lower reactivity.
Tridecafluoroethyl methacrylateC14H13F13O2Contains longer carbon chain; used in specialized coatings requiring extreme non-stick properties.

These comparisons highlight the unique position of 1H,1H,5H-Octafluoropentyl methacrylate within a class of fluorinated methacrylates. Its specific balance of properties makes it particularly valuable for applications requiring both chemical stability and low surface energy .

XLogP3

3.9

UNII

N49428401J

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 60 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 58 of 60 companies with hazard statement code(s):;
H315 (98.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

355-93-1

Wikipedia

Octafluoropentyl methacrylate

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-15-2023

Explore Compound Types